N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridine ring fused with an oxazole ring, which is further substituted with various functional groups, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-cyanothioacetamide and 3,4-dimethoxybenzaldehyde.
Oxazole Ring Formation: The oxazole ring is formed by cyclization of the intermediate pyridine derivative with suitable reagents under controlled conditions.
Substitution Reactions: The final compound is obtained by introducing the carboxamide group through substitution reactions involving reagents like chloroacetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit phosphoinositide 3-kinase (PI3K) activity, leading to the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Imidazole derivatives, like metronidazole, share some structural similarities and biological properties.
Triazoles: Triazole-containing compounds, such as fluconazole, are also known for their diverse biological activities.
Uniqueness
N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of both oxazole and pyridine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H19N3O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H19N3O4/c1-13-20-16(21(26)23-17-10-9-15(27-2)11-19(17)28-3)12-18(24-22(20)29-25-13)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,23,26) |
InChI Key |
JIIHQABVFWHKHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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